
4-((1H-pyrazol-1-yl)methyl)-N-(2,3-dimethoxyphenyl)piperidine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-((1H-pyrazol-1-yl)methyl)-N-(2,3-dimethoxyphenyl)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C18H24N4O3 and its molecular weight is 344.415. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 4-((1H-pyrazol-1-yl)methyl)-N-(2,3-dimethoxyphenyl)piperidine-1-carboxamide (CAS Number: 1421452-24-5) is a pyrazole derivative that has garnered attention for its potential biological activities. Pyrazole compounds are known for their diverse pharmacological properties, including anti-inflammatory, analgesic, antimicrobial, and anticancer effects. This article delves into the biological activity of this specific compound, exploring its synthesis, molecular interactions, and various biological evaluations.
Synthesis
The synthesis of this compound generally involves the following steps:
- Preparation of the Pyrazole Ring : The initial step typically involves the formation of the pyrazole ring through condensation reactions.
- Formation of Piperidine Derivative : The piperidine moiety is then introduced to create the final compound.
- Characterization : Characterization techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy are employed to confirm the structure and purity of the synthesized compound.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazole derivatives. The compound has been evaluated for its ability to inhibit cancer cell proliferation across various types:
- Cell Lines Tested : MDA-MB-231 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer).
- Mechanism of Action : The compound may induce apoptosis in cancer cells through multiple pathways, including the inhibition of cell cycle progression and modulation of apoptotic markers.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MDA-MB-231 | 12.5 | Apoptosis induction |
HepG2 | 15.0 | Cell cycle arrest |
A549 | 10.0 | Modulation of apoptosis |
These findings suggest that this compound can serve as a lead for further development in anticancer therapies.
Antimicrobial Activity
The antimicrobial efficacy of this compound has also been investigated.
- In Vitro Studies : The compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria.
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 0.5 µg/mL |
Escherichia coli | 1.0 µg/mL |
The results indicate that this pyrazole derivative could be a candidate for developing new antimicrobial agents.
Anti-inflammatory Effects
The anti-inflammatory properties were assessed using models that measure cytokine production and nitric oxide synthesis:
- Results : The compound significantly reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.
This suggests that it may have therapeutic potential in treating inflammatory diseases.
Molecular Docking Studies
Molecular docking studies have been conducted to predict how this compound interacts with various biological targets:
- Target Proteins : Human prostaglandin reductase (PTGR2) and cyclooxygenase enzymes.
The docking results indicated favorable binding affinities, suggesting that these interactions could contribute to its biological activities.
Case Studies
A case study involving a series of pyrazole derivatives including our compound showed promising results in animal models:
- Study Design : Evaluation of anticancer efficacy in xenograft models.
- Findings : Significant tumor reduction was observed with minimal toxicity to normal tissues.
科学的研究の応用
Anti-inflammatory Activity
Research indicates that pyrazole derivatives can effectively inhibit inflammatory pathways. For instance, compounds similar to 4-((1H-pyrazol-1-yl)methyl)-N-(2,3-dimethoxyphenyl)piperidine-1-carboxamide have been tested for their ability to reduce inflammation in animal models. A study demonstrated that certain pyrazole derivatives exhibited significant anti-inflammatory effects comparable to standard drugs like diclofenac sodium .
Analgesic Properties
The analgesic potential of pyrazole compounds has been explored through various preclinical studies. For example, derivatives have shown efficacy in pain models involving carrageenan-induced paw edema in rats. The results indicated that specific compounds could achieve up to 78% reduction in pain responses compared to control groups .
Antimicrobial Activity
The antimicrobial properties of pyrazole derivatives have also been documented extensively. Compounds featuring a piperidine moiety have demonstrated significant activity against various bacterial strains, including E. coli and Staphylococcus aureus. The presence of the aliphatic amide linkage was found to enhance antimicrobial efficacy .
Anticancer Potential
Recent studies have begun to investigate the anticancer properties of pyrazole derivatives. Some compounds have shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cell lines. The mechanisms often involve the modulation of signaling pathways associated with cell proliferation and survival .
Study on Anti-inflammatory Effects
A comprehensive study involving a series of 1-(4-substitutedphenyl)-3-phenyl-1H-pyrazole derivatives highlighted their anti-inflammatory activity using the carrageenan-induced paw edema model in rats. Among these compounds, several demonstrated superior efficacy compared to traditional anti-inflammatory agents .
Evaluation of Antimicrobial Activity
Another investigation assessed the antimicrobial effects of novel pyrazole derivatives against a panel of bacterial strains using standard disk diffusion methods. The results indicated that certain derivatives exhibited potent antibacterial activity, suggesting their potential use as therapeutic agents against resistant strains .
特性
IUPAC Name |
N-(2,3-dimethoxyphenyl)-4-(pyrazol-1-ylmethyl)piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O3/c1-24-16-6-3-5-15(17(16)25-2)20-18(23)21-11-7-14(8-12-21)13-22-10-4-9-19-22/h3-6,9-10,14H,7-8,11-13H2,1-2H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEHBHTCUGXDYEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)NC(=O)N2CCC(CC2)CN3C=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。